Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

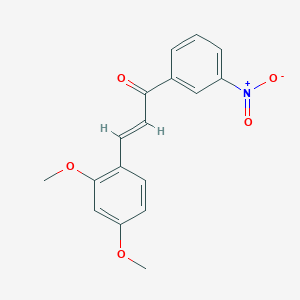

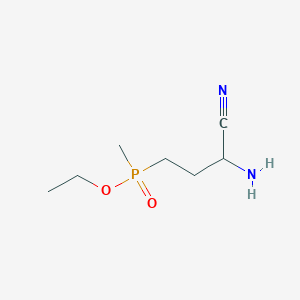

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate is a chemical compound with the molecular formula C7H15N2O2P . It has an average mass of 190.180 Da and a monoisotopic mass of 190.087112 Da .

Molecular Structure Analysis

The molecular structure of Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate consists of 7 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate has a density of 1.1±0.1 g/cm3, a boiling point of 299.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 135.1±30.1 °C . The compound has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 86 Å2, and a molar volume of 172.0±3.0 cm3 .Applications De Recherche Scientifique

NMR and X-ray Crystallographic Studies

Ethyl {(3-hydroxypropyl)-aminomethyl}phenylphosphinates, closely related to the compound of interest, have been synthesized and characterized by NMR and X-ray crystallography. These compounds demonstrate potential in the development of novel heterocyclic compounds through intramolecular esterification and reactions with formaldehyde, highlighting their significance in synthetic organic chemistry and materials science (E. González-Juárez et al., 2006).

Corrosion Inhibition

Ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives have been synthesized and shown to exhibit corrosion inhibition efficiency on mild steel in acidic solutions. This illustrates the application of phosphinate derivatives in protecting metals against corrosion, offering potential uses in industrial maintenance and preservation (M. Djenane et al., 2019).

Synthetic Applications

A novel synthesis route for ethyl 4-(aminomethyl) benzyl (methyl) phosphinate, a compound structurally similar to the one of interest, has been reported. This protocol highlights the potential use of such compounds in the preparation of phosphinate derivatives, serving as intermediates in the synthesis of complex organic molecules (D. Ding & G. Yan, 2012).

Biochemical Applications

Research on S-adenosylmethionine (SAM) and its role in methylation processes sheds light on the potential biochemical applications of related phosphinate compounds. SAM's involvement in the synthesis of critical biological molecules suggests that ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate could play a role in similar biochemical pathways, including the synthesis of biotin, modified nucleosides in tRNAs, and polyamines (M. Fontecave et al., 2004).

Propriétés

IUPAC Name |

2-amino-4-[ethoxy(methyl)phosphoryl]butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N2O2P/c1-3-11-12(2,10)5-4-7(9)6-8/h7H,3-5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCPVGCJBLPBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C)CCC(C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-amino-3-cyanopropyl)(methyl)phosphinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)

![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)